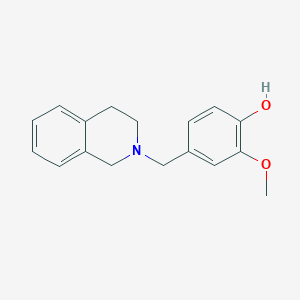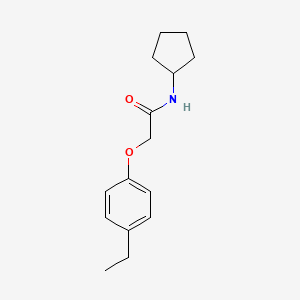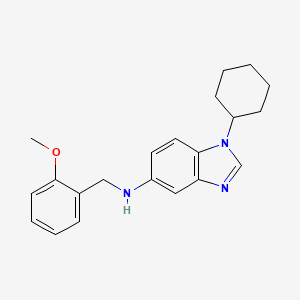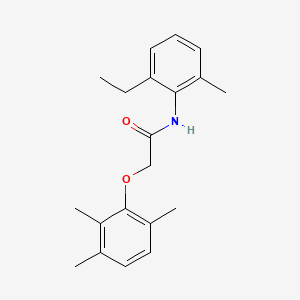
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoquinoline derivatives has been explored through various methods, demonstrating the versatility and efficiency of synthesizing complex molecules. One notable method involves carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, highlighting an efficient synthesis pathway for 1,3-disubstituted 1,2-dihydroisoquinolines. This method also proves applicable to the synthesis of 1H-isochromene derivatives, showcasing the adaptability of this synthetic approach to different chemical frameworks (Obika et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic and analytical techniques, providing insights into the conformation and configuration of these molecules. For instance, the crystal structure of a related compound was determined, revealing the geometric orientation and confirming the structure through X-ray crystallography (Akkurt et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving isoquinoline derivatives often lead to the formation of novel structures with unique properties. For example, the cyclization reactions of certain precursors have been shown to synthesize new derivatives, illustrating the chemical reactivity and potential for generating diverse molecular architectures (Ando et al., 1974).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, play a crucial role in determining their applicability and functionality in various domains. The detailed crystal structure analysis contributes to our understanding of the physical characteristics and stability of these molecules (Akkurt et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for comprehending the behavior of these compounds under different conditions. Studies have shown how specific functionalizations and structural modifications can significantly impact the chemical properties and potential applications of these molecules (Obika et al., 2007).
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-17-10-13(6-7-16(17)19)11-18-9-8-14-4-2-3-5-15(14)12-18/h2-7,10,19H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENCJXKELSLPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26671056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxy-phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-acetyl-6-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5649211.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649222.png)
![8-(9H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5649229.png)
![3-[4-(2-fluoro-3-methoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5649237.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5649252.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B5649258.png)
![1-(cyclobutylcarbonyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5649261.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B5649266.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5649275.png)

